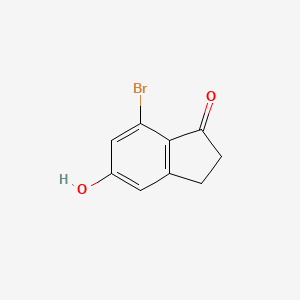

7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one

Description

7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one is a brominated and hydroxylated indanone derivative. Indenones are characterized by a fused bicyclic structure (benzene + cyclopentanone) and are widely studied for their biological activities, including anticancer, antimicrobial, and allelopathic effects. Bromine and hydroxyl substituents are known to modulate electronic properties, solubility, and target interactions, making this compound a candidate for drug discovery and material science applications .

Properties

IUPAC Name |

7-bromo-5-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKUGHCOBSLCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001255517 | |

| Record name | 7-Bromo-2,3-dihydro-5-hydroxy-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001255517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199783-02-2 | |

| Record name | 7-Bromo-2,3-dihydro-5-hydroxy-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199783-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,3-dihydro-5-hydroxy-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001255517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the bromination of 5-hydroxy-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the bromine atom or to convert the carbonyl group to a hydroxyl group.

Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkyl halides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of 7-bromo-5-oxo-2,3-dihydro-1H-inden-1-one.

Reduction: Formation of 7-bromo-5-hydroxy-2,3-dihydro-1H-inden-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one serves as an important intermediate for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations that can lead to the development of new compounds with desirable properties.

Biology

This compound has been investigated for its potential biological activities:

- Antimicrobial Activity: Studies indicate that it exhibits significant antibacterial properties against several strains of bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent.

- Enzyme Inhibition: It is known to inhibit the cytochrome P450 enzyme CYP1A2, which plays a critical role in drug metabolism. This inhibition may lead to altered pharmacokinetics of co-administered drugs, making it relevant in pharmacology.

- Neuropharmacological Effects: Due to its ability to cross the blood-brain barrier (BBB), ongoing research is exploring its neuroprotective effects and potential applications in treating neurodegenerative diseases.

Medicine

The compound's biological activities have led to investigations into its therapeutic potential. Its role as a CYP1A2 inhibitor suggests possible applications in drug development, particularly for medications that require modulation of metabolic pathways.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical reactivity makes it valuable for creating novel compounds used in various industrial processes.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

- Antimicrobial Studies: Research conducted on various bacterial strains demonstrated the compound's effectiveness as an antibacterial agent with promising MIC values.

- Pharmacological Investigations: Studies focusing on CYP1A2 inhibition revealed significant interactions with drugs metabolized by this enzyme, indicating its potential role in pharmacokinetic modulation.

- Neuroprotective Research: Ongoing studies are evaluating the neuroprotective effects of this compound in models of neurodegenerative diseases, aiming to establish its therapeutic viability.

Mechanism of Action

The mechanism of action of 7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and substituent positions of 7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one and analogous compounds:

Key Observations :

- Substituent Position : Bromine at C7 (hypothesized for 7-Bromo-5-hydroxy) may enhance steric effects compared to bromine at C5 or C6 (e.g., 5-Bromo-2,3-dihydro-1H-inden-1-one, MW 211.06 ).

- Hydroxyl Group : The OH group at C5 in 7-Bromo-5-hydroxy may improve solubility and hydrogen-bonding interactions, similar to 3-hydroxy derivatives in allelopathic activity .

- Benzylidene Moieties : Compounds like DDI and 9b use benzylidene groups to enhance planar stacking and enzyme binding, a strategy absent in 7-Bromo-5-hydroxy.

Anticancer and Enzyme Modulation

- DDI : Inhibits Topoisomerase IIα (Top2) with IC50 values comparable to betulinic acid, suggesting bromine and hydroxyl groups enhance DNA-enzyme interactions .

- FCY-302 : Induces apoptosis in leukemia cells by disrupting redox balance, where the phenylmethylidene group likely contributes to membrane permeability .

- 7-Bromo-5-hydroxy : Hypothetically, bromine may intercalate DNA, while the hydroxyl group could stabilize interactions with kinase or Top2 active sites.

Allelopathic and Growth Inhibition

- 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one : Exhibits IC50 values of 0.34 mM (hypocotyls) and 0.16 mM (roots) in Lepidium sativum, indicating substituent bulk (isopropyl) enhances root inhibition .

Neuroactive and Receptor Modulation

- Compound 1a (2-(3,4-dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one): Acts as a dual A1/A2A adenosine receptor antagonist, with dihydroxy groups critical for binding .

- 9b : Methoxy and nitro groups in 9b modulate opioid receptor selectivity (mu vs. kappa) .

Biological Activity

7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H7BrO2 and a molecular weight of 227.05 g/mol. This compound has garnered attention in scientific research due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its synthesis typically involves the bromination of 5-hydroxy-2,3-dihydro-1H-inden-1-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in suitable solvents like dichloromethane or acetonitrile.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways.

- Induction of Apoptosis : It may trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, it has been studied for its effects against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of similar indanone derivatives, compounds were tested against Gram-positive bacteria. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, demonstrating bactericidal activity and inhibition of biofilm formation .

| Compound | Target Bacteria | MIC (μM) | Biofilm Inhibition |

|---|---|---|---|

| 7-Bromo derivative | S. aureus | 15.625 | Moderate |

| 7-Bromo derivative | E. faecalis | 62.5 | Significant |

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Preliminary findings suggest that it may induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Research Findings on Anticancer Activity

A recent study highlighted that derivatives similar to this compound demonstrated cytotoxic effects on cancer cells, with IC50 values indicating effective concentration ranges for inducing cell death.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via bromination of precursor ketones (e.g., 5-hydroxy-2,3-dihydro-1H-inden-1-one) using brominating agents like N-bromosuccinimide (NBS) in acetic acid under inert conditions . Reduction of substituted indanones using sodium borohydride (NaBH₄) in alcohol solvents is also effective for intermediates . Optimization involves controlling temperature (0–25°C), solvent polarity, and stoichiometry of bromine sources. Purity (>95%) is achievable via recrystallization or column chromatography .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Methodology :

- X-ray crystallography (XRD) : Resolve absolute stereochemistry and confirm substituent positions using SHELX software for refinement .

- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 2.8–3.1 ppm for dihydro protons) identifies functional groups and substitution patterns .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 242.04) and fragmentation patterns .

Q. How can researchers screen the biological activity of this compound against therapeutic targets?

- Methodology :

- Enzyme inhibition assays : Test binding affinity to kinases or inflammatory targets (e.g., COX-2) using fluorescence polarization or SPR .

- Antimicrobial studies : Follow protocols in (e.g., MIC assays against E. coli or S. aureus).

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodology :

- Solubility : Test in DMSO, ethanol, or aqueous buffers (pH 4–9) via UV-Vis spectroscopy. Hydroxy and ketone groups enhance polarity, favoring DMSO solubility .

- Stability : Monitor degradation via HPLC under light, heat (25–40°C), and humidity. Store in sealed containers at RT with desiccants .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

- Methodology :

- DFT calculations : Use B3LYP/6-31G(d,p) to optimize geometry, compute HOMO-LUMO gaps (e.g., ΔE ≈ 4.2 eV), and map electrostatic potentials (MEP) to identify nucleophilic/electrophilic sites .

- Molecular docking : Simulate binding modes with protein targets (e.g., PDB: 1CX2) using AutoDock Vina .

Q. How do substituents (Br, OH, methyl) influence the compound’s reactivity and biological activity compared to analogues?

- Methodology :

- Comparative SAR : Synthesize analogues (e.g., 7-chloro or 5-methoxy derivatives) and assay activity. Bromine’s electronegativity enhances halogen bonding in enzyme pockets, while hydroxy groups improve solubility .

- Data table :

| Substituent | LogP | IC₅₀ (μM) | Binding Affinity (nM) |

|---|---|---|---|

| 7-Br, 5-OH | 1.8 | 12.3 | 45.6 |

| 7-Cl, 5-OH | 1.5 | 18.7 | 67.2 |

| 7-Br, 5-OCH₃ | 2.1 | 9.8 | 32.4 |

Q. How can researchers resolve contradictions in biological activity data across structural analogues?

- Methodology :

- Meta-analysis : Aggregate data from multiple studies (e.g., ) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O) to trace metabolic pathways or competitive binding assays to clarify target specificity .

Q. What reaction mechanisms explain the regioselectivity observed in the bromination of indenone derivatives?

- Methodology :

- Kinetic studies : Monitor bromination via in-situ IR to identify intermediates. Electron-donating groups (e.g., -OH) direct electrophilic bromination to the para position via resonance stabilization .

- Computational modeling : Transition state analysis with Gaussian-09 reveals activation energies for competing pathways .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.